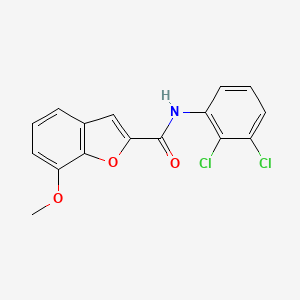
N-(2,3-dichlorophenyl)-7-methoxybenzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,3-dichlorophenyl)-7-methoxybenzofuran-2-carboxamide” is a complex organic compound. It contains a benzofuran moiety, which is a type of aromatic organic compound that consists of a benzene ring fused to a furan ring . It also contains a carboxamide group (-CONH2), which is a functional group derived from carboxylic acids .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using Density Functional Theory (DFT) calculations to obtain optimized geometries, vibrational wavenumbers, highest occupied molecular orbital (HOMO)–lowest unoccupied molecular orbital (LUMO) energies, nonlinear optical (NLO), and thermodynamic properties .Chemical Reactions Analysis
The chemical reactions of similar compounds involve interactions between bonding and antibonding orbitals, responsible for the movement of π-electron cloud from donor to acceptor, i.e., intramolecular charge transfer (ICT), inducing the nonlinear optical properties .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been studied using DFT calculations. These studies have shown that the properties of these compounds can be influenced by the solvent in which they are dissolved .Scientific Research Applications
Synthesis and Characterization
- Studies have detailed the synthesis and characterization of compounds structurally related to "N-(2,3-dichlorophenyl)-7-methoxybenzofuran-2-carboxamide," highlighting their potential in medicinal chemistry and materials science. For instance, the synthesis of novel benzodifuranyl derivatives and their evaluation as anti-inflammatory and analgesic agents demonstrate the compound's utility in drug discovery (Abu‐Hashem et al., 2020).
Antimicrobial and Antitumor Activities
- Research has explored the antimicrobial activity of new pyridine derivatives, underscoring the potential of chemically related compounds in combating bacterial and fungal infections (Patel et al., 2011). Additionally, novel compounds derived from visnaginone and khellinone, structurally similar to the query compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties, showing promising results in cyclooxygenase inhibition and as potential treatments for inflammatory conditions (Abu‐Hashem et al., 2020).
Materials Science Applications
- In materials science, the synthesis and characterization of new compounds with potential applications in dyeing polyester fibers and as environmentally responsive materials have been documented. These studies emphasize the compound's relevance in developing new materials with specific physicochemical properties (Khalifa et al., 2015).
Environmental Studies
- Environmental phenols, including compounds structurally related to the query compound, have been analyzed in human milk, indicating the importance of monitoring such compounds due to their widespread use and potential health implications (Ye et al., 2008).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-7-methoxy-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO3/c1-21-12-7-2-4-9-8-13(22-15(9)12)16(20)19-11-6-3-5-10(17)14(11)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCFANQWLPOURNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


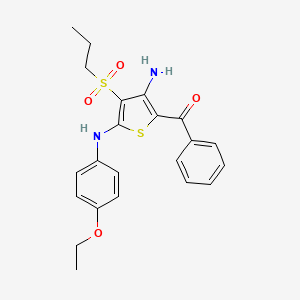
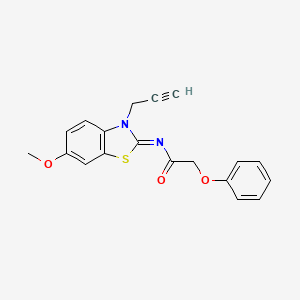
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(2,5-difluorophenyl)prop-2-enamide](/img/structure/B2653153.png)
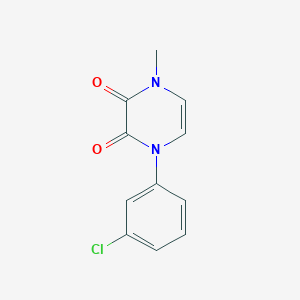
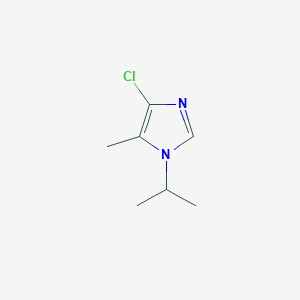
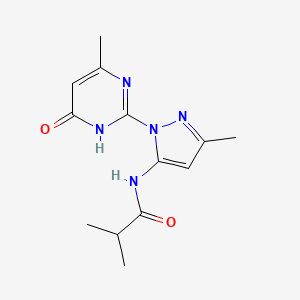
![N-(3-chlorobenzyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/no-structure.png)


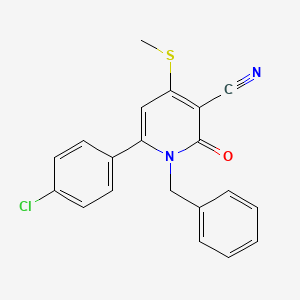

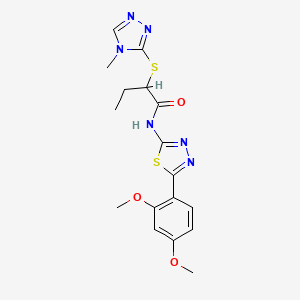
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2653169.png)